molecular formula C20H30N4O4S B5553925 1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide

Cat. No.: B5553925
M. Wt: 422.5 g/mol
InChI Key: CQMINYBDPAEULM-UHFFFAOYSA-N
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Description

1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H30N4O4S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.19877662 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has explored the reactivity of compounds containing dimethylamino, pyrrolidino, and piperidino groups, focusing on nucleophilic substitution reactions and the synthesis of heterocyclic compounds. For example, Sekiguchi, Horie, and Suzuki (1988) demonstrated that the dialkylamino group of certain naphthalenes is replaced by primary amines, highlighting the role of solvents like dimethyl sulphoxide in facilitating these reactions (S. Sekiguchi, T. Horie, & T. Suzuki, 1988). Similarly, Martin, Meth–Cohn, and Suschitzky (1974) investigated the thermal decomposition of sulphonyl azides, leading to mesoionic spirobenzothiadiazoles or benzothiadiazoles, dependent on the nucleophilic amine used (John R. Martin, O. Meth–Cohn, & H. Suschitzky, 1974).

Pharmaceutical Applications

Compounds with dimethylamino and related groups have been evaluated for their potential pharmaceutical applications, including as antidepressants and anticancer agents. Hvenegaard et al. (2012) identified enzymes involved in the oxidative metabolism of a novel antidepressant, elucidating pathways critical for drug development (Mette G. Hvenegaard et al., 2012). Sugimoto et al. (1990) synthesized piperidine derivatives showing significant anti-acetylcholinesterase activity, indicating their potential as antidementia agents (H. Sugimoto et al., 1990).

Materials Science

In materials science, Liu et al. (2013) synthesized fluorinated polyamides containing pyridine and sulfone moieties, demonstrating properties desirable for high-performance materials, such as solubility in common solvents, high glass transition temperatures, and low dielectric constants (Xiao-Ling Liu et al., 2013).

Mechanism of Action

The biological activity of the compound would depend on its ability to interact with biological targets. The presence of the piperidine ring and the various functional groups could potentially allow the compound to bind to a variety of receptors or enzymes .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling the compound, including the use of appropriate personal protective equipment .

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4S/c1-22(2)29(27,28)24-12-9-16(10-13-24)20(26)21-14-17-6-3-4-7-18(17)15-23-11-5-8-19(23)25/h3-4,6-7,16H,5,8-15H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMINYBDPAEULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.